

# Technical Guide: Physicochemical Properties of 5-Formyl-2-methoxybenzenesulfonamide

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## Compound of Interest

Compound Name:	5-Formyl-2-methoxybenzenesulfonamide
Cat. No.:	B583330

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## Introduction

**5-Formyl-2-methoxybenzenesulfonamide** is a chemical compound of interest primarily due to its identification as an impurity in the synthesis of Tamsulosin.<sup>[1]</sup> Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy.<sup>[2]</sup> Understanding the physicochemical properties of impurities like **5-Formyl-2-methoxybenzenesulfonamide** is critical for drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Formyl-2-methoxybenzenesulfonamide**, along with generalized experimental protocols for their determination.

## Physicochemical Data Summary

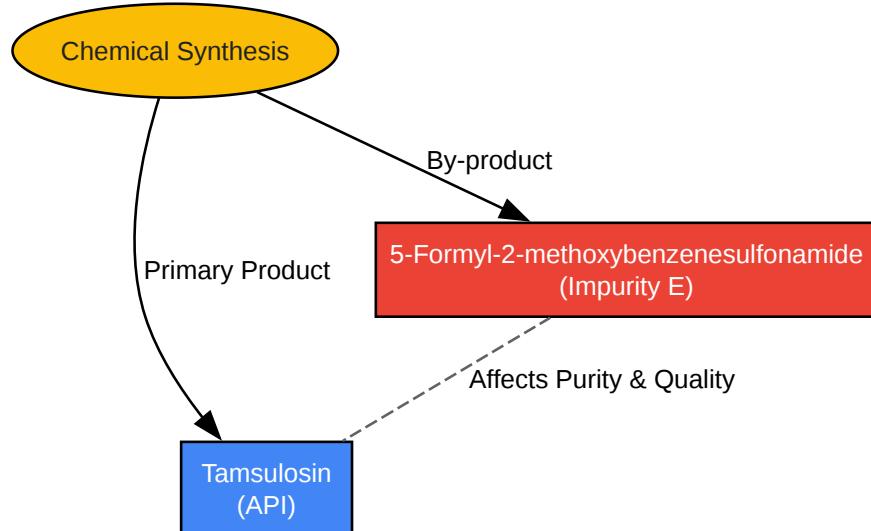
The following table summarizes the key physicochemical properties of **5-Formyl-2-methoxybenzenesulfonamide**.

Property	Value	Source
CAS Number	105764-07-6	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub> S	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	215.23 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	>155°C (decomposition)	<a href="#">[3]</a>
Boiling Point (Predicted)	458.5 ± 55.0 °C	<a href="#">[3]</a> <a href="#">[7]</a>
Density (Predicted)	1.397 ± 0.06 g/cm <sup>3</sup>	<a href="#">[7]</a>
Solubility	Slightly soluble in DMSO and Methanol (with heating)	<a href="#">[3]</a>
pKa (Predicted)	9.72 ± 0.60	<a href="#">[8]</a>
logP (Predicted)	1.936	<a href="#">[8]</a>
Physical Form	White to pale-yellow solid	

## Relationship to Tamsulosin

**5-Formyl-2-methoxybenzenesulfonamide** is recognized as impurity E of Tamsulosin as per the European Pharmacopoeia (EP).[\[1\]](#)[\[5\]](#)[\[6\]](#) Its presence in the final drug product must be monitored and controlled to ensure patient safety and therapeutic efficacy. The structural relationship between the two molecules is a key aspect of its significance in pharmaceutical analysis.

## Relationship of 5-Formyl-2-methoxybenzenesulfonamide to Tamsulosin

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## Relationship to Tamsulosin

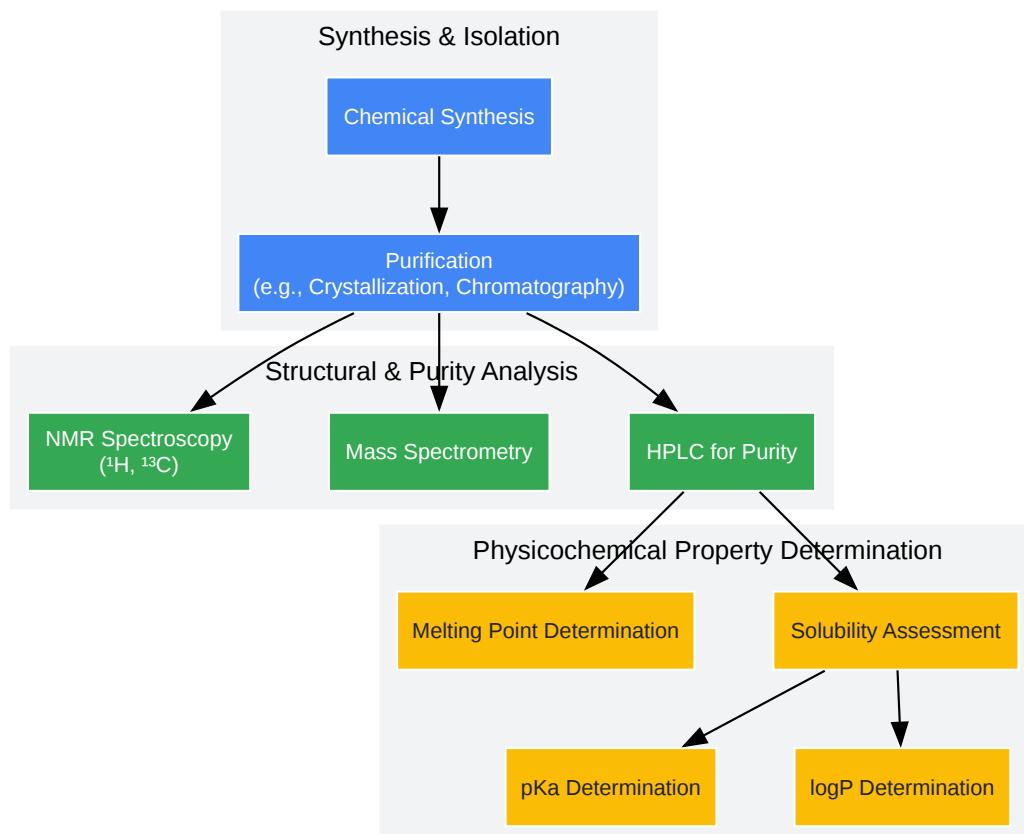
## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-Formyl-2-methoxybenzenesulfonamide** are not readily available in the public domain. However, the following are generalized, standard methodologies that can be applied.

## General Experimental Workflow

The characterization of a chemical compound like **5-Formyl-2-methoxybenzenesulfonamide** typically follows a structured workflow to determine its identity, purity, and key physicochemical properties.

## General Experimental Workflow for Compound Characterization

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## General Experimental Workflow

## Melting Point Determination (Capillary Method)

The melting point of a solid is a good indicator of its purity. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of **5-Formyl-2-methoxybenzenesulfonamide** is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

## Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Shaker or rotator set at a constant temperature

- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Add an excess amount of **5-Formyl-2-methoxybenzenesulfonamide** to a known volume of the solvent (e.g., water, buffer at a specific pH, DMSO, methanol) in a vial.
- Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
- After the equilibration period, allow the suspension to settle.
- Centrifuge the sample to separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- The solubility is expressed in units such as mg/mL or mol/L.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.

Apparatus:

- HPLC system with a suitable detector (e.g., UV-Vis or PDA)
- Analytical column (e.g., C18 reverse-phase)
- Volumetric flasks and pipettes

- Analytical balance
- HPLC-grade solvents

Procedure:

- Method Development: Develop a suitable HPLC method. This involves selecting an appropriate column, mobile phase composition (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and detector wavelength. The goal is to achieve good separation between the main peak of **5-Formyl-2-methoxybenzenesulfonamide** and any potential impurity peaks.
- Standard Preparation: Prepare a stock solution of a reference standard of **5-Formyl-2-methoxybenzenesulfonamide** of known purity at a precise concentration. Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the sample of **5-Formyl-2-methoxybenzenesulfonamide** in the mobile phase or a suitable solvent to a known concentration.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Analysis: Record the chromatograms. The purity of the sample is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method). For more accurate quantification, the concentration of the main compound can be determined from the calibration curve.

## Conclusion

This technical guide provides a summary of the currently available physicochemical data for **5-Formyl-2-methoxybenzenesulfonamide**. While specific experimental protocols for this compound are not widely published, the generalized methods described herein provide a solid foundation for its analysis. For researchers and professionals in drug development, a thorough understanding and characterization of such impurities are paramount for ensuring the quality and safety of pharmaceutical products.

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